molecular formula C10H15NO2 B151421 (3,5-Dimethoxybenzyl)methylamine CAS No. 77775-71-4

(3,5-Dimethoxybenzyl)methylamine

Cat. No.: B151421
CAS No.: 77775-71-4
M. Wt: 181.23 g/mol
InChI Key: AZLYFFWKOFXIRJ-UHFFFAOYSA-N
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Description

(3,5-Dimethoxybenzyl)methylamine is an organic compound with the molecular formula C10H15NO2. It is a derivative of benzylamine, where the benzene ring is substituted with two methoxy groups at the 3 and 5 positions, and the amine group is methylated. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

(3,5-Dimethoxybenzyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “(3,5-Dimethoxybenzyl)methylamine” is not explicitly detailed in the search results .

Safety and Hazards

“(3,5-Dimethoxybenzyl)methylamine” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

“(3,5-Dimethoxybenzyl)methylamine” has been used in the preparation of trisammonium tris (hexafluoro phosphate) salt. It was also used in the synthesis of well-defined, homogeneous [n]rotaxanes (n up to 11) by a template-directed thermodynamic clipping approach . This suggests potential future applications in the synthesis of complex molecular structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,5-Dimethoxybenzyl)methylamine can be synthesized through several methods. One common approach involves the reduction of 3,5-dimethoxybenzaldehyde to 3,5-dimethoxybenzyl alcohol, followed by conversion to the corresponding bromide using phosphorus tribromide. The bromide is then reacted with methylamine to yield this compound.

Another method involves the direct alkylation of 3,5-dimethoxybenzylamine with methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds under mild conditions and provides a good yield of the desired product.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxybenzyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted benzylamines.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxybenzylamine
  • 4-Methoxybenzylamine
  • 2,4-Dimethoxybenzylamine

Uniqueness

(3,5-Dimethoxybenzyl)methylamine is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-7-8-4-9(12-2)6-10(5-8)13-3/h4-6,11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLYFFWKOFXIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77775-71-4
Record name [(3,5-dimethoxyphenyl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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